molecular formula C22H21N3O4S B2406351 N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851717-52-7

N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No. B2406351
CAS RN: 851717-52-7
M. Wt: 423.49
InChI Key: IHDQRDXKKHFWQT-UHFFFAOYSA-N
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Description

“N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide” is a complex organic compound. It contains a furan-2-carbonyl group, which is a carbonyl group attached to a furan ring . Carbonyl groups are chemically organic functional groups composed of a carbon atom double-bonded to an oxygen atom .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, a similar compound was synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, protodeboronation of pinacol boronic esters has been reported in the literature .

Scientific Research Applications

Interaction Studies

A study by Raphael et al. (2015) examined the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including compounds structurally similar to N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide. The focus was on the effect of temperature and concentration on these interactions, which are crucial in understanding the solute-solute, solute-solvent, and solvent-solvent interactions in such mixtures (Raphael, Bahadur, & Ebenso, 2015).

Structural Studies

Dey et al. (2015) conducted a structural study of three nimesulidetriazole derivatives, focusing on the nature of intermolecular interactions and comparing them with nimesulide polymorphs. This research provides insights into the structural properties and potential interactions of similar compounds (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Synthesis and Biological Evaluation

Ravula et al. (2016) explored the synthesis of novel pyrazoline derivatives for potential anti-inflammatory and antibacterial applications. This study highlights the potential biological relevance of compounds structurally related to N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

Antioxidant Agents

Prabakaran et al. (2021) conducted a study on the catalytic synthesis of novel chalcone derivatives, including compounds similar to N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, for their potential as antioxidant agents. This research is significant for understanding the antioxidant properties of similar compounds (Prabakaran, Manivarman, & Bharanidharan, 2021).

Future Directions

The future directions for research on this compound could include further investigation of its potential biological activities and applications. For instance, similar compounds have been evaluated for their anti-tubercular activity , suggesting potential applications in the treatment of tuberculosis.

properties

IUPAC Name

N-[4-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-15-5-7-17(8-6-15)20-14-19(23-25(20)22(26)21-4-3-13-29-21)16-9-11-18(12-10-16)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDQRDXKKHFWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

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